molecular formula C9H13BrN2O2S B8167722 N-((5-Bromopyridin-3-yl)methyl)propane-2-sulfonamide

N-((5-Bromopyridin-3-yl)methyl)propane-2-sulfonamide

Cat. No. B8167722
M. Wt: 293.18 g/mol
InChI Key: MESOLRLFXQXFRB-UHFFFAOYSA-N
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Patent
US08778972B2

Procedure details

To a solution of 5-bromo-3-pyridinemethanamine (CAS#135124-70-8, 200 mg, 0.77 mmol) in DMF (8 mL) at 0° C. was added sodium hydride (60% oil dispersion, 150 mg, 3.8 mmol) followed by isopropylsulfonyl chloride (0.13 mL, 1.16 mmol). The reaction was stirred for 30 minutes and then diluted with brine and dichloromethane. The pH of the aqueous layer was adjusted to ca. 7 by the addition of acetic acid and the layers were separated. The aqueous layer was extracted two additional times with dichloromethane, and the organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated to provide propane-2-sulfonic acid (5-bromo-pyridin-3-ylmethyl)-amide without the need for further purification; MS: (ES+) m/z 292.9 (M+H)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][NH2:9])[CH:5]=[N:6][CH:7]=1.[H-].[Na+].[CH:12]([S:15](Cl)(=[O:17])=[O:16])([CH3:14])[CH3:13].C(O)(=O)C>CN(C=O)C.[Cl-].[Na+].O.ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][NH:9][S:15]([CH:12]([CH3:14])[CH3:13])(=[O:17])=[O:16])[CH:5]=[N:6][CH:7]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)CN
Name
Quantity
150 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.13 mL
Type
reactant
Smiles
C(C)(C)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted two additional times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=NC1)CNS(=O)(=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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